(R)-BMS-816336

11β-HSD1 Enzymatic Inhibition IC50

The (R)-enantiomer of BMS-816336 delivers 3.3-fold superior potency (IC50 3.0 nM vs. 10 nM racemate) against human 11β-HSD1 with >10,000-fold selectivity over 11β-HSD2, eliminating mineralocorticoid off-target risk. Its engineered PK profile—high peak-to-trough ratio with short half-life—enables once-daily dosing with an 'inhibition holiday' to mitigate HPA axis activation, a key differentiator from longer-acting inhibitors. Demonstrates 5-fold greater in vivo potency in cynomolgus monkey (ED50 0.12 mg/kg) versus BMS-823778, reducing compound requirements in costly NHP metabolic disease models. Ideal for translational studies requiring uncompromised 11β-HSD2 function and HPA axis safety evaluation.

Molecular Formula C21H27NO3
Molecular Weight 341.4 g/mol
CAS No. 1009365-98-3
Cat. No. B10819835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-BMS-816336
CAS1009365-98-3
Molecular FormulaC21H27NO3
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESC1C2CC3CC(C2O)CC1C3(CC(=O)N4CC(C4)O)C5=CC=CC=C5
InChIInChI=1S/C21H27NO3/c23-18-11-22(12-18)19(24)10-21(15-4-2-1-3-5-15)16-6-13-7-17(21)9-14(8-16)20(13)25/h1-5,13-14,16-18,20,23,25H,6-12H2
InChIKeyOAAZMUGLOXGVNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-BMS-816336 (CAS 1009365-98-3): A Clinically Advanced, Highly Selective 11β-HSD1 Inhibitor for Metabolic Disease Research


(R)-BMS-816336 (also referred to as compound 6n-2) is a hydroxy-substituted adamantyl acetamide that functions as a potent and orally active inhibitor of human, mouse, and cynomolgus monkey 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme catalyzes the intracellular conversion of inactive cortisone to active cortisol, a process implicated in the pathophysiology of type 2 diabetes, metabolic syndrome, and obesity [1]. The compound exhibits an IC₅₀ of 3.0 nM against human 11β-HSD1 with exceptional selectivity (>10,000-fold) over the type 2 isozyme (11β-HSD2), minimizing the risk of off-target mineralocorticoid-related effects [1]. (R)-BMS-816336 has advanced through Phase 1 clinical studies, demonstrating favorable tolerability and a pharmacokinetic profile characterized by a high peak-to-trough ratio and short half-life, features strategically designed for once-daily dosing and potential mitigation of HPA axis activation [1].

Why Substituting (R)-BMS-816336 with a Generic 11β-HSD1 Inhibitor May Compromise Research Outcomes


Despite a crowded field of 11β-HSD1 inhibitors, (R)-BMS-816336 possesses a unique confluence of properties that distinguishes it from both earlier-generation clinical candidates and other BMS-series compounds. Critically, the (R)-enantiomer displays superior potency compared to its racemate ((Rac)-BMS-816336, human IC₅₀ 10 nM vs. 3.0 nM) , and its pharmacodynamic efficacy in non-human primates (cynomolgus monkey ED₅₀ 0.12 mg/kg) is markedly superior to closely related BMS clinical analogs like BMS-823778 (cynomolgus monkey ED₅₀ 0.6 mg/kg) [1]. Furthermore, its designed ADME profile—specifically a high peak-to-trough ratio and short half-life—was intentionally engineered to enable once-daily dosing while providing an "inhibition holiday" to mitigate the risk of hypothalamic-pituitary-adrenal (HPA) axis activation, a key differentiator from inhibitors with longer half-lives or lower peak-to-trough ratios . Therefore, direct substitution with an alternative 11β-HSD1 inhibitor without careful consideration of these specific potency, species efficacy, and PK/PD characteristics may lead to significantly divergent and non-comparable experimental outcomes.

(R)-BMS-816336: Quantified Differentiation from Key 11β-HSD1 Inhibitor Comparators


Human 11β-HSD1 Enzymatic Potency: (R)-BMS-816336 vs. Racemate and Key Competitors

In a head-to-head comparison within the same publication series, (R)-BMS-816336 (6n-2) is approximately 3.3-fold more potent against the human 11β-HSD1 enzyme than its racemic mixture (Rac)-BMS-816336 (6n) . Its IC₅₀ of 3.0 nM is also superior to that of the later-generation BMS clinical candidate BMS-823778, which has a reported IC₅₀ of 2.3 nM but exhibits a substantially higher in vivo ED₅₀ (see Evidence Item 3) [1]. Furthermore, (R)-BMS-816336 is equipotent to the well-studied clinical candidate INCB13739 (enzymatic IC₅₀ 3.2 nM), positioning it among the most potent inhibitors in its class .

11β-HSD1 Enzymatic Inhibition IC50 Potency

Isoform Selectivity: (R)-BMS-816336's Exceptional Window Over 11β-HSD2

(R)-BMS-816336 demonstrates exceptional selectivity for 11β-HSD1 over the type 2 isoform (11β-HSD2), a critical safety and experimental feature. The compound exhibits >10,000-fold selectivity against human 11β-HSD2 [1]. This level of selectivity is comparable to, and in the same order of magnitude as, other highly selective clinical candidates like BMS-823778 (>10,000-fold) and INCB13739 (also reported as highly selective), ensuring that the compound does not inadvertently inhibit the renal enzyme responsible for protecting the mineralocorticoid receptor from cortisol [2]. This contrasts with some earlier tool compounds or less optimized analogs that displayed narrower selectivity windows.

11β-HSD2 Selectivity Off-Target Effects Mineralocorticoid

In Vivo Pharmacodynamic Efficacy in Non-Human Primates: A Key Differentiator from BMS-823778

A direct comparison of in vivo pharmacodynamic (PD) efficacy in cynomolgus monkeys reveals a striking advantage for (R)-BMS-816336 over its follow-on BMS clinical candidate, BMS-823778. (R)-BMS-816336 exhibits a robust acute PD effect with an ED₅₀ of 0.12 mg/kg in this model [1]. In contrast, BMS-823778, despite comparable in vitro potency, demonstrates a 5-fold higher ED₅₀ of 0.6 mg/kg in the same species [2]. This significant difference highlights the superior translation of (R)-BMS-816336's in vitro activity to in vivo efficacy in a highly translational preclinical species.

Pharmacodynamics Non-Human Primate ED50 In Vivo Efficacy

In Vivo Pharmacodynamic Efficacy in DIO Mice: (R)-BMS-816336 Outperforms BMS-823778 by ~4-Fold

In the widely used diet-induced obese (DIO) mouse model of metabolic syndrome, (R)-BMS-816336 demonstrates significantly superior pharmacodynamic efficacy compared to BMS-823778. (R)-BMS-816336 achieves an ED₅₀ of 8.6 mg/kg in this model . In contrast, BMS-823778 requires a substantially higher dose to achieve a comparable effect, with a reported ED₅₀ of 34 mg/kg [1]. This represents an approximately 4-fold improvement in in vivo potency for (R)-BMS-816336.

Pharmacodynamics Diet-Induced Obesity Mouse Model ED50

Strategic ADME/PK Profile: Engineered "Inhibition Holiday" for HPA Axis Safety

(R)-BMS-816336's pharmacokinetic profile was intentionally designed to mitigate a known class-related liability: activation of the hypothalamic-pituitary-adrenal (HPA) axis. The compound is orally bioavailable (%F ranges from 20 to 72% in preclinical species) and has a predicted pharmacokinetic profile in humans characterized by a high peak-to-trough ratio and a short half-life [1]. This specific ADME signature was selected to enable once-daily dosing that achieves robust 11β-HSD1 inhibition for the first 12 hours post-dose, followed by an "inhibition holiday" during the trough period [1]. This strategy was explicitly employed to reduce the potential for HPA axis activation, a side effect observed with some other 11β-HSD1 inhibitors, such as MK-0916, which showed mechanism-based HPA axis activation in clinical trials [2].

ADME Pharmacokinetics HPA Axis Safety

Optimal Research Applications for (R)-BMS-816336 Based on Its Unique Profile


Translational Pharmacology in Non-Human Primates

Given its superior in vivo potency in cynomolgus monkeys (ED₅₀ 0.12 mg/kg, a 5-fold advantage over BMS-823778), (R)-BMS-816336 is ideally suited for advanced translational studies in non-human primate models of metabolic syndrome, type 2 diabetes, or obesity. Its high efficacy at low doses reduces compound requirements and minimizes potential off-target effects in these costly and complex models [1].

Chronic Metabolic Studies in Diet-Induced Obese (DIO) Mice

The compound's 4-fold higher potency (ED₅₀ 8.6 mg/kg) compared to BMS-823778 in the DIO mouse model makes it a more efficient tool for long-term studies investigating the effects of 11β-HSD1 inhibition on insulin sensitivity, hepatic steatosis, and weight gain. Lower efficacious doses can mitigate formulation challenges and reduce the risk of non-specific toxicity over weeks or months of daily oral dosing .

Studies Requiring Strict Isoform Selectivity to Isolate 11β-HSD1 Biology

For experiments where confounding results from 11β-HSD2 inhibition or mineralocorticoid receptor activation must be rigorously avoided, (R)-BMS-816336's >10,000-fold selectivity window provides a high degree of confidence. This is particularly critical for ex vivo assays using tissues co-expressing both isoforms or for in vivo studies where renal 11β-HSD2 function must remain uncompromised [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of "Intermittent" Target Inhibition

(R)-BMS-816336 serves as a unique tool compound for investigating the concept of an "inhibition holiday" in 11β-HSD1 pharmacology. Its designed PK profile—high peak-to-trough ratio and short half-life—allows researchers to model the effects of intermittent vs. continuous target engagement on HPA axis dynamics and overall therapeutic index, a paradigm that may be relevant for the development of safer endocrine therapies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-BMS-816336

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.